1-Octene

Catalog No.
S600734
CAS No.
111-66-0
M.F
C8H16
CH3(CH2)5CH=CH2
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octene

CAS Number

111-66-0

Product Name

1-Octene

IUPAC Name

oct-1-ene

Molecular Formula

C8H16
CH3(CH2)5CH=CH2
C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3

InChI Key

KWKAKUADMBZCLK-UHFFFAOYSA-N

SMILES

CCCCCCC=C

Solubility

3.65e-05 M
0.0041 mg/mL at 25 °C
Miscible with ethanol, ether
Miscible in ethanol; soluble in ethyl ether and acetone
In water, 4.1 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.0004
Practically insoluble to insoluble
Slightly soluble (in ethanol)

Synonyms

1-OCTENE; Octen; Neodene 8; OCTENE-1; OCTEN-1; 1-Octene; C6H13-CH=CH2; 1-0ctene; CAPRYLENE; Octylene; 1-C8H16; I-Octen; methyl heptene;

Canonical SMILES

CCCCCCC=C

-Octene in Organic Synthesis

1-Octene, a colorless liquid with a characteristic odor, finds application as a starting material in various organic synthesis reactions due to its presence of a readily reactive double bond (C=C) []. This double bond allows for reactions like:

  • Hydroformylation: 1-Octene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form nonanal, a linear aldehyde with nine carbon atoms [].
  • Diels-Alder reaction: The diene functionality of 1-octene participates in Diels-Alder reactions with dienophiles, forming cyclic adducts with diverse applications.
  • Polymerization: 1-Octene can be polymerized through various methods, including cationic, Ziegler-Natta, and metathesis polymerization, leading to the formation of different types of polymers with unique properties.

These reactions highlight the versatility of 1-Octene as a building block in the synthesis of various organic molecules and polymeric materials.

-Octene as a Model Compound

Due to its well-defined structure and readily available nature, 1-Octene serves as a valuable model compound in various scientific research fields:

  • Catalysis research: 1-Octene is often employed to evaluate the activity and selectivity of novel catalysts for various reactions like hydrogenation, metathesis, and isomerization.
  • Tribology research: The interaction of 1-Octene with different surfaces is studied in tribology to understand lubrication mechanisms and friction behavior.
  • Material science research: 1-Octene can be used to probe the properties and behavior of various materials like membranes and coatings.

1-Octene is an organic compound with the molecular formula C8H16\text{C}_8\text{H}_{16}. It is classified as a linear alpha olefin, which means that the double bond is located at the first carbon atom of the chain. This structure contributes to its reactivity and utility in various chemical processes. 1-Octene appears as a colorless liquid and has a boiling point of approximately 250.3°F (121.3°C) and a flash point of 70°F (21°C) .

  • Flammability: 1-Octene is flammable with a flash point of 41 °C [].
  • Toxicity: 1-Octene exhibits moderate acute toxicity upon inhalation or ingestion [].
  • Skin Contact: May cause irritation upon prolonged or repeated exposure [].
, primarily due to its double bond. It can undergo:

  • Addition Reactions: The double bond can react with hydrogen in a hydrogenation reaction to form octane, which is a saturated hydrocarbon.
  • Polymerization: In the presence of catalysts, 1-octene can undergo exothermic addition polymerization to form polyolefins, which are significant in plastics manufacturing.
  • Oxo Synthesis: 1-Octene can be converted into linear aldehydes through hydroformylation, leading to nonanal, which can further be oxidized to nonanoic acid or reduced to 1-nonanol .

1-Octene can be synthesized through several methods:

  • Oligomerization of Ethylene: This is the primary industrial method where ethylene is oligomerized to produce a mixture of alpha-olefins, including 1-octene.
  • Fischer–Tropsch Synthesis: This method involves converting synthesis gas derived from coal into hydrocarbons, from which 1-octene can be isolated .
  • Dehydration of Alcohols: A less common method involves dehydrating alcohols to yield olefins .
  • Butadiene Telomerization: This process involves the reaction of butadiene with other reagents to produce 1-octene as an intermediate product .

The primary applications of 1-octene include:

  • Comonomer in Polyethylene Production: It is widely used as a comonomer in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), enhancing their properties.
  • Production of Linear Aldehydes: Through oxo synthesis, it serves as a precursor for nonanal and subsequently for nonanoic acid and 1-nonanol, which are used in various applications including plasticizers .

Interactions involving 1-octene primarily focus on its reactivity with strong oxidizing agents and potential formation of explosive peroxides. It reacts vigorously with oxidants and can release hydrogen gas when interacting with reducing agents . Safety measures are crucial during handling due to its flammability and potential health hazards.

Several compounds exhibit structural similarities to 1-octene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-HexeneC6H12\text{C}_6\text{H}_{12}Shorter carbon chain; used similarly in polymer production.
1-DeceneC10H20\text{C}_{10}\text{H}_{20}Longer carbon chain; used in similar applications but offers different physical properties.
2-OcteneC8H16\text{C}_8\text{H}_{16}Isomeric form with the double bond at the second carbon; different reactivity profile.
OctaneC8H18\text{C}_8\text{H}_{18}Saturated hydrocarbon; derived from hydrogenation of 1-octene; used as fuel.

Each compound has unique characteristics that influence its reactivity and applications, making them suitable for different industrial uses while sharing common features with 1-octene.

Physical Description

1-octene appears as a colorless liquid. Flash point 70°F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid, Petroleum-like aroma

Color/Form

Colorless liquid

XLogP3

4.6

Boiling Point

250.3 °F at 760 mm Hg (USCG, 1999)
121.2 °C
121.2 °C @ 760 mm Hg
123 °C

Flash Point

70 °F (USCG, 1999)
70 °F (21 °C) (OPEN CUP)
10 °C c.c.

Vapor Density

3.87 (AIR= 1)
Relative vapor density (air = 1): 3.9

Density

0.715 at 68 °F (USCG, 1999)
0.7149 @ 20 °C/4 °C
Relative density (water = 1): 0.7
0.718-0.722

LogP

4.57 (LogP)
4.57
log Kow= 4.57
3.5/4.6

Melting Point

-151 °F (USCG, 1999)
-101.7 °C
-101.7°C
-102 °C

UNII

E5VK21B9RC

GHS Hazard Statements

Aggregated GHS information provided by 2083 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 102 of 2083 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 1981 of 2083 companies with hazard statement code(s):;
H225 (97.63%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (97.53%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (17.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (17.82%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.42 mmHg
17.4 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 2

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

111-66-0
68526-54-5
68527-00-4
173994-67-7
25377-83-7

Wikipedia

1-octene

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

/Prepared/ ... from appropriate alkylmagnesium bromide & allyl bromide or chloride ... From formaldehyde or paraformaldehyde & triphenyl(phenylmethylene)phosphorane ...
/Prepared/ ... by catalytic dehydration of 2-octanol ...

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Octene: ACTIVE
Petroleum refineries
Octene: ACTIVE
Alkenes, C7-9, C8-rich: ACTIVE
Alkenes, C8-9 .alpha.-: INACTIVE

Analytic Laboratory Methods

A SIMPLE GAS CHROMATOGRAPHY TECHNIQUE IS UTILIZED IN MEASURING FRACTIONS OF JET ENGINE EXHAUST.

Storage Conditions

... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF THE DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED & MONITORED.

Dates

Modify: 2023-08-15
1. Hempel-Jørgensen A, Kjaergaard SK, Môlhave L, Hudnell HK. Time course of sensory eye irritation in humans exposed to N-butanol and 1-octene. Arch Environ Health. 1999 Mar-Apr;54(2):86-94. doi: 10.1080/00039899909602241. PMID: 10094285.

2. Kunna K, Müller C, Loos J, Vogt D. Aqueous-phase hydroformylation of 1-octene: styrene latices as phase-transfer agents. Angew Chem Int Ed Engl. 2006 Nov 6;45(43):7289-92. doi: 10.1002/anie.200602386. PMID: 17029317.

3. Hager EB, Makhubela BC, Smith GS. Aqueous-phase hydroformylation of 1-octene using hydrophilic sulfonate salicylaldimine dendrimers. Dalton Trans. 2012 Dec 7;41(45):13927-35. doi: 10.1039/c2dt31471a. Epub 2012 Oct 1. PMID: 23023586.

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